![molecular formula C10H6N2O2 B13672872 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile is a heterocyclic compound that belongs to the oxazine family These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile typically involves the cycloisomerization of N-(2-alkynyl)aryl benzamides. This process is catalyzed by gold(I) under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere . The reaction proceeds via a 6-exo-dig pathway, resulting in the formation of the desired oxazine compound in modest to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced oxazine rings. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
類似化合物との比較
Similar Compounds
4H-Benzo[d][1,3]oxazine: A closely related compound with similar structural features.
Quinazolinone: An analog with a different heterocyclic core but similar chemical properties.
Uniqueness
2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H6N2O2 |
|---|---|
分子量 |
186.17 g/mol |
IUPAC名 |
2-methyl-4-oxo-3,1-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-6-12-9-3-2-7(5-11)4-8(9)10(13)14-6/h2-4H,1H3 |
InChIキー |
FLMCTWIVHUISJY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)C#N)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


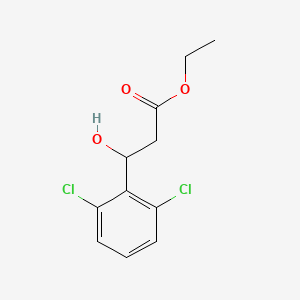
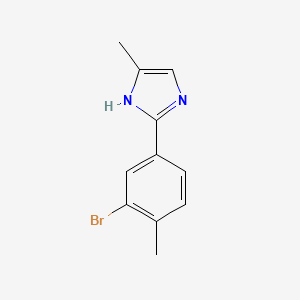
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)

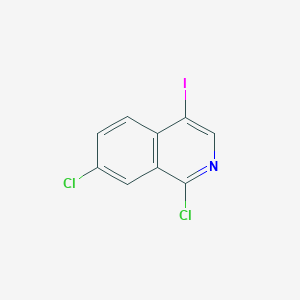


![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-5-carboxylic Acid](/img/structure/B13672844.png)
![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
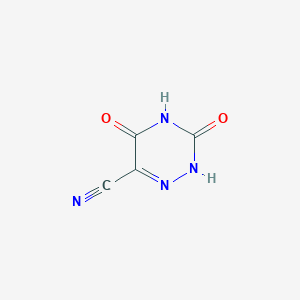
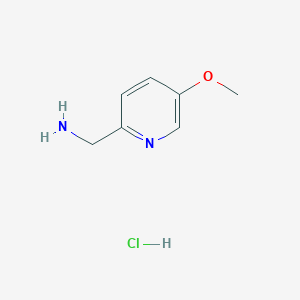
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

